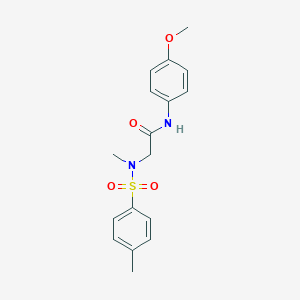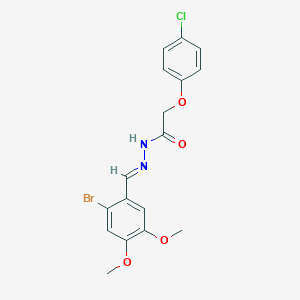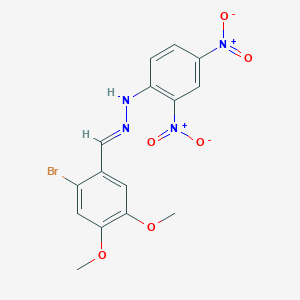![molecular formula C15H14FN3O2 B423015 4-[(2-fluorobenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B423015.png)
4-[(2-fluorobenzyl)oxy]benzaldehyde semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-fluorobenzyl)oxy]benzaldehyde semicarbazone is a synthetic organic compound characterized by its unique chemical structure. This compound features a hydrazinecarboxamide group linked to a benzylidene moiety, which is further substituted with a 2-fluorobenzyl group. The presence of the fluorine atom in the benzyl group imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-fluorobenzyl)oxy]benzaldehyde semicarbazone typically involves a multi-step process. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-fluorobenzyl bromide to form 4-[(2-fluorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with hydrazinecarboxamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(2-fluorobenzyl)oxy]benzaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can result in a variety of substituted benzyl derivatives.
Scientific Research Applications
4-[(2-fluorobenzyl)oxy]benzaldehyde semicarbazone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2-fluorobenzyl)oxy]benzaldehyde semicarbazone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
Ethyl 3-(furan-2-yl)propionate: A compound used as a flavoring agent in the food industry.
Uniqueness
4-[(2-fluorobenzyl)oxy]benzaldehyde semicarbazone is unique due to its specific substitution pattern and the presence of the hydrazinecarboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H14FN3O2 |
|---|---|
Molecular Weight |
287.29g/mol |
IUPAC Name |
[(E)-[4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]urea |
InChI |
InChI=1S/C15H14FN3O2/c16-14-4-2-1-3-12(14)10-21-13-7-5-11(6-8-13)9-18-19-15(17)20/h1-9H,10H2,(H3,17,19,20)/b18-9+ |
InChI Key |
QFNZWGPELGOICQ-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC(=O)N)F |
SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC(=O)N)F |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino]-N-(4-chlorophenyl)acetamide](/img/structure/B422932.png)
![4-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B422933.png)
![N-(4-bromo-2-fluorophenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B422934.png)

![2-METHOXY-5-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE](/img/structure/B422936.png)


![N'-[4-(benzyloxy)-3-chlorobenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B422940.png)
![2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE](/img/structure/B422942.png)
![3-{[(E)-2-(PHENYLSULFONYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE](/img/structure/B422945.png)
![2-CHLORO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-BENZENESULFONATE](/img/structure/B422949.png)
![2-METHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE](/img/structure/B422950.png)

![N'-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B422955.png)
